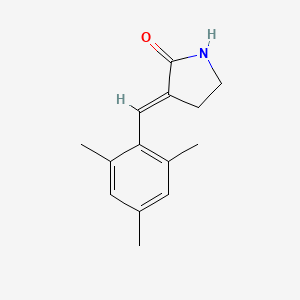
3-(2,4,6-Trimethylbenzylidene)pyrrolidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2,4,6-Trimethylbenzylidene)pyrrolidin-2-one is a heterocyclic compound featuring a pyrrolidinone ring substituted with a 2,4,6-trimethylbenzylidene group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,4,6-Trimethylbenzylidene)pyrrolidin-2-one typically involves the condensation of 2,4,6-trimethylbenzaldehyde with pyrrolidin-2-one. This reaction is often carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, under reflux conditions. The reaction proceeds via the formation of an intermediate Schiff base, which subsequently undergoes cyclization to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity products.
Análisis De Reacciones Químicas
Types of Reactions
3-(2,4,6-Trimethylbenzylidene)pyrrolidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the benzylidene group to a benzyl group.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups onto the aromatic ring or the pyrrolidinone ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, or acylating agents are employed under appropriate conditions.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of benzyl-substituted pyrrolidinones.
Substitution: Introduction of various functional groups, leading to a wide range of derivatives.
Aplicaciones Científicas De Investigación
3-(2,4,6-Trimethylbenzylidene)pyrrolidin-2-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery and development.
Industry: Utilized in the synthesis of fine chemicals, dyes, and pigments.
Mecanismo De Acción
The mechanism of action of 3-(2,4,6-Trimethylbenzylidene)pyrrolidin-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the nature of the substituents on the pyrrolidinone ring.
Comparación Con Compuestos Similares
Similar Compounds
Pyrrolidin-2-one: The parent compound, lacking the benzylidene substitution.
3-Benzylidene-pyrrolidin-2-one: Similar structure but with different substituents on the benzylidene group.
2,4,6-Trimethylbenzylidene derivatives: Compounds with similar aromatic substitution patterns but different core structures.
Uniqueness
3-(2,4,6-Trimethylbenzylidene)pyrrolidin-2-one is unique due to the presence of both the pyrrolidinone ring and the 2,4,6-trimethylbenzylidene group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propiedades
Número CAS |
1859-55-8 |
|---|---|
Fórmula molecular |
C14H17NO |
Peso molecular |
215.29 g/mol |
Nombre IUPAC |
(3E)-3-[(2,4,6-trimethylphenyl)methylidene]pyrrolidin-2-one |
InChI |
InChI=1S/C14H17NO/c1-9-6-10(2)13(11(3)7-9)8-12-4-5-15-14(12)16/h6-8H,4-5H2,1-3H3,(H,15,16)/b12-8+ |
Clave InChI |
KNQMYNNGABROEH-XYOKQWHBSA-N |
SMILES isomérico |
CC1=CC(=C(C(=C1)C)/C=C/2\CCNC2=O)C |
SMILES canónico |
CC1=CC(=C(C(=C1)C)C=C2CCNC2=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,2,2-Trifluoro-N-{5-[(1,3-thiazol-2-yl)sulfamoyl]quinolin-8-yl}acetamide](/img/structure/B15211827.png)

![5-methyl-N-[(2S)-3-methyl-1-oxobutan-2-yl]-1,2-oxazole-3-carboxamide](/img/structure/B15211843.png)


![2-((5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)(octyl)amino)ethanol](/img/structure/B15211852.png)




![Ethanol, 2-[2-[[5-[(4-chlorophenyl)ethynyl]-4-pyrimidinyl]amino]ethoxy]-](/img/structure/B15211883.png)



